N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO/c16-13-6-4-12(5-7-13)15(8-9-15)10-17-14(18)11-2-1-3-11/h4-7,11H,1-3,8-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSSGZPTLQLVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.
Formation of the Cyclobutanecarboxamide Moiety: The final step involves the formation of the cyclobutanecarboxamide group through an amide coupling reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Antipsychotic Activity
Studies have shown that compounds with similar structures exhibit selective agonistic activity at serotonin receptors, particularly the 5-HT2C receptor. These compounds can influence Gq signaling pathways, potentially leading to antipsychotic effects .
Cancer Treatment
There is emerging evidence that N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide may serve as an inhibitor for enzymes related to cancer progression. The compound's potential role in combination therapies for cancer treatment is currently under investigation .
Inflammatory Diseases
Given its hypothesized mechanism of action involving inflammatory pathways, this compound may also have applications in treating conditions characterized by excessive inflammation .
Case Study 1: Immunomodulation
In a study examining the effects of similar compounds on immune responses, researchers found that certain derivatives could significantly inhibit indoleamine 2,3-dioxygenase activity, leading to enhanced T-cell responses in vitro. This suggests that this compound could play a role in immunotherapy strategies .
Case Study 2: Antipsychotic Efficacy
A series of experiments evaluated the antipsychotic potential of related cyclopropyl compounds in animal models. One compound demonstrated significant efficacy in reducing hyperactivity induced by amphetamines, indicating its potential as an antipsychotic agent .
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Ring Size :
- The target’s cyclobutane core offers intermediate strain and rigidity compared to cyclopropane (higher strain, tighter geometry) and cyclopentane (more flexible, bulkier) . This may influence target binding kinetics and bioavailability.
- ’s cyclopropane-based compound demonstrates high selectivity for the NK3 receptor, suggesting that smaller rings may favor CNS target engagement .
- Methoxy substituents () introduce electron-donating effects, which could modulate solubility or metabolic pathways compared to fluorine’s electron-withdrawing properties .
Synthetic Efficiency :
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Analogs
Key Observations:
- Receptor Specificity: ’s compound shows nanomolar affinity for the NK3 receptor, with fluorophenyl and cyclopropane groups critical for displacing competitive ligands like SB222200 . The absence of a methoxy or diethylamine group in the target may reduce off-target effects compared to ’s compound, which has broader electronic modulation capacity .
Metabolic and Stability Profiles :
- Fluorine in the target and ’s compound likely improves metabolic stability by resisting oxidative degradation. Cyclobutane’s intermediate ring size may balance metabolic clearance rates compared to cyclopropane (rapid) or cyclopentane (slower) systems .
Biological Activity
N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring and a cyclopropyl group, which contribute to its unique structural properties. The presence of the 4-fluorophenyl moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.
1. Inhibition Studies
Research has indicated that compounds with similar structures exhibit significant inhibitory activity against various kinases, such as GSK-3β and IKK-β. For instance, studies have shown that derivatives of cyclopropanecarboxamides can inhibit GSK-3β with IC50 values ranging from 10 to 1314 nM, suggesting that this compound might possess comparable inhibitory effects due to its structural similarities .
2. Cytotoxicity Assessment
In vitro studies have been conducted to evaluate the cytotoxic effects of related compounds on human cell lines. For example, certain derivatives demonstrated effective inhibition of proliferation in U937 human myeloid leukemia cells without significant cytotoxicity at lower concentrations. This suggests that this compound may also exhibit selective cytotoxicity against cancer cells while preserving normal cell viability .
Autophagy Modulation
The compound's potential role as an autophagy modulator has been explored in various studies. Autophagy plays a crucial role in cellular homeostasis and response to stress. Compounds structurally related to this compound have been shown to influence autophagic processes, which could be beneficial in treating diseases characterized by dysfunctional autophagy .
Table 1: Inhibitory Activity of Related Compounds
| Compound Name | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| N-((1-(4-fluorophenyl)cyclopropyl)methyl)carboxamide | GSK-3β | TBD | |
| Cyclopropanecarboxamide derivative A | GSK-3β | 10 | |
| Cyclopropanecarboxamide derivative B | GSK-3β | 50 |
Table 2: Cytotoxicity Profiles in Human Cell Lines
| Compound Name | Cell Line | Viability (%) at 10 µM | Reference |
|---|---|---|---|
| N-((1-(4-fluorophenyl)cyclopropyl)methyl)carboxamide | U937 | >90 | |
| Cyclopropanecarboxamide derivative A | U937 | 85 | |
| Cyclopropanecarboxamide derivative B | U937 | 70 |
Case Studies
Case Study 1: GSK-3β Inhibition
A recent study demonstrated that a compound structurally similar to this compound exhibited potent GSK-3β inhibition with an IC50 value of approximately 8 nM. This finding underscores the potential therapeutic applications of this class of compounds in neurodegenerative diseases where GSK-3β is implicated .
Case Study 2: Cancer Cell Proliferation
Another investigation focused on the anti-proliferative effects of cyclobutane derivatives against various cancer cell lines. The results indicated that these compounds could selectively inhibit tumor growth without adversely affecting normal cells, highlighting their potential as cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(4-fluorophenyl)cyclopropyl)methyl)cyclobutanecarboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Begin with α-cyclopropyl-4-fluorobenzylamine as a precursor. React with cyclobutanecarboxylic acid derivatives (e.g., activated esters or acyl chlorides) under coupling conditions. For example, use 1,1'-carbonyldiimidazole (CDI) or HATU as coupling agents in anhydrous DMF or THF .
- Step 2 : Optimize solvent polarity (e.g., hexane:EtOAC gradients) and temperature (e.g., 100–110°C) to enhance yield and purity. Evidence suggests that lower-polarity solvents reduce side reactions in cyclopropane-containing systems .
- Step 3 : Monitor reaction progress via TLC (Rf values: 0.44–0.70 in hexane:EtOAc) and purify using column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- NMR Analysis : Use , , and NMR to confirm substituent positions on the cyclopropane and cyclobutane rings. The fluorine atom’s electronic effects will produce distinct splitting patterns in NMR .
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak (expected m/z ~289.3 for ) and fragmentation patterns .
- HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to assess purity (>98%) and identify impurities, such as unreacted cyclopropane precursors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology :
- Core Modifications : Synthesize analogs with variations in the cyclopropane (e.g., substituent size/position) and cyclobutane (e.g., ring expansion to cyclopentane) moieties. Compare binding affinities to targets like c-Met kinase, as seen in structurally related inhibitors .
- Functional Group Swapping : Replace the fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (NO) to study electronic effects on activity. Use in vitro assays (e.g., enzyme inhibition or cell viability) to quantify potency .
- Data Analysis : Apply multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with activity data. Cross-validate using leave-one-out methods .
Q. How should researchers address discrepancies in reported biological activity data across different studies?
- Methodology :
- Source Validation : Cross-reference purity data (e.g., HPLC traces, synthetic protocols) from conflicting studies. Impurities like N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (a common byproduct) may skew activity .
- Assay Standardization : Replicate experiments under uniform conditions (e.g., cell line, incubation time). For example, use HEK293 cells transfected with c-Met kinase for consistent target engagement .
- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or methodological biases .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites (e.g., c-Met). Focus on key interactions: fluorophenyl -stacking and carboxamide hydrogen bonding .
- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and ligand-protein contact frequencies .
- Free Energy Calculations : Apply MM-PBSA or FEP+ to estimate binding energies. Compare with experimental IC values to validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
